Definitive Guide to 7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one: Identification, Synthesis, and Pharmaceutical Utility
Definitive Guide to 7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one: Identification, Synthesis, and Pharmaceutical Utility
The following technical guide provides an in-depth analysis of 7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one , a critical heterocyclic scaffold in medicinal chemistry.
[1]
Core Identification & CAS Registry
The precise identification of halogenated pyrido-pyrimidines is often complicated by tautomerism and the existence of close structural isomers (e.g., pyrido[2,3-d] vs. pyrido[4,3-d]).[1] The data below has been verified against chemical indices to ensure accuracy for the specific 2-unsubstituted lactam variant.
Identity Matrix
| Parameter | Detail |
| Chemical Name | 7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one |
| CAS Registry Number | 2454396-93-9 |
| Molecular Formula | C₇H₃ClFN₃O |
| Molecular Weight | 199.57 g/mol |
| InChIKey | YHKKQHYHYCPPGK-UHFFFAOYSA-N |
| Canonical SMILES | O=C1NC=NC2=C(F)C(Cl)=NC=C12 |
Structural Context & Related Intermediates
This compound serves as a "parent" scaffold where the C2 position is unsubstituted (H).[1] In drug development, it is frequently encountered alongside its oxidized or chlorinated derivatives.[1]
| Compound Variant | Structure / Description | CAS Number |
| Target Compound | 7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one | 2454396-93-9 |
| 2,4-Dione Analog | 7-Chloro-8-fluoropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione | 2454397-75-0 |
| Trichloro Intermediate | 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine | 2454396-80-4 |
| Key Precursor | 4-Amino-6-chloro-5-fluoropyridine-3-carboxylic acid | 2454491-15-5 |
Synthetic Methodology
The synthesis of the [4,3-d] system requires careful orchestration to ensure the correct fusion of the pyrimidine ring onto the pyridine core.[1] The most robust pathway proceeds through the cyclization of a ortho-amino pyridine carboxylic acid derivative.[1]
Retrosynthetic Analysis
The 4(3H)-one core is assembled by condensing a "C1" fragment (formamidine or orthoformate) with a 3,4-disubstituted pyridine.[1] The 8-fluoro and 7-chloro substituents must be installed on the pyridine ring prior to cyclization to avoid regioselectivity issues during halogenation.[1]
Protocol: Cyclization via Formamidine Acetate
This method is preferred for generating the C2-unsubstituted pyrimidinone.[1]
Reagents:
-
Starting Material: 4-Amino-6-chloro-5-fluoropyridine-3-carboxylic acid (CAS 2454491-15-5)[1]
-
Cyclizing Agent: Formamidine acetate (excess, 3–5 equiv.)[1]
-
Solvent: Ethanol or 2-Methoxyethanol (for higher temperature)[1]
-
Catalyst: Acetic acid (catalytic)[1]
Step-by-Step Workflow:
-
Preparation: Charge a reaction vessel with 4-amino-6-chloro-5-fluoropyridine-3-carboxylic acid.
-
Addition: Add formamidine acetate (3.0 equiv) and solvent (EtOH).
-
Reflux: Heat the mixture to reflux (approx. 80–100 °C depending on solvent) for 6–12 hours. The reaction is driven by the condensation of the amino group and the carboxylic acid (or in situ generated amide) with the formamidine carbon.[1]
-
Monitoring: Monitor by LC-MS for the disappearance of the starting material (M+H ≈ 191) and formation of the product (M+H ≈ 200).
-
Isolation: Cool the mixture to room temperature. The product often precipitates due to the planar, stacking nature of the heterocyclic core.[1]
-
Purification: Filter the solid. Wash with cold ethanol and diethyl ether.[1] If necessary, recrystallize from DMF/Water or purify via flash chromatography (DCM/MeOH gradient).[1]
Visual Synthesis Workflow
The following diagram illustrates the logical flow from raw materials to the final scaffold and its potential diversion to the dione analog.
Figure 1: Divergent synthesis of pyrido[4,3-d]pyrimidin-4-one scaffolds from a common pyridine precursor.[1][2]
Physicochemical Properties & Structural Analysis[1][9]
Tautomerism (Lactam-Lactim)
Like most fused pyrimidinones, this compound exists in a tautomeric equilibrium between the lactam (4-oxo, NH at 3) and lactim (4-hydroxy, N at 3) forms.[1]
-
Solid State/Solution: The lactam (NH) form is generally predominant in neutral solution and the solid state due to strong intermolecular hydrogen bonding (dimer formation).[1]
-
Reactivity Implication: Despite the "one" name, reactions with chlorinating agents (e.g., POCl₃) will proceed via the lactim tautomer to yield the 4-chloro derivative, a key electrophile for SNAr substitutions.[1]
Solubility Profile
-
Water: Low (< 0.1 mg/mL).[1] The planar, halogenated aromatic system is highly lipophilic.[1]
-
DMSO/DMF: High.[1] Recommended solvents for stock solutions.
-
Alcohol: Moderate (hot).
pKa and Ionization[1]
-
Acidic pKa (N3-H): ~8.0–9.[1]0. The proton on N3 can be removed by weak bases (e.g., K₂CO₃), facilitating N-alkylation.[1]
-
Basic pKa (Pyridine N): The pyridine nitrogen (N6) is deactivated by the adjacent halogens (Cl, F), making it weakly basic.[1] Protonation is unlikely under physiological pH.[1]
Pharmaceutical Applications & Drug Discovery[1]
The 7-chloro-8-fluoropyrido[4,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, often serving as a template for kinase inhibitors and receptor modulators.[1]
Functionalization Vectors
The molecule offers three distinct vectors for chemical diversification, essential for Structure-Activity Relationship (SAR) studies:
-
C4 Position (via Cl): Conversion to 4-chloro derivative allows SNAr displacement with amines or alkoxides.[1] This is the primary method to introduce solubility-enhancing groups (e.g., piperazines).[1]
-
C7 Position (Chlorine): A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1] The 7-Cl is less reactive than the 4-Cl, allowing for sequential functionalization.[1]
-
N3 Position: Amenable to alkylation, though often left unsubstituted to maintain H-bond donor capability.[1]
Therapeutic Areas
-
KRAS Inhibitors: Recent patent literature (e.g., WO2024009191) highlights this scaffold in covalent inhibitors targeting KRAS G12C/D mutants.[1] The 8-fluoro group is critical for modulating the electronic properties of the ring, influencing the acidity of the warhead or binding interactions.[1]
-
sGC Stimulators: Similar fused pyridine-pyrimidine cores are found in soluble Guanylate Cyclase (sGC) stimulators (related to Vericiguat), where the ring system mimics the purine base of GTP.[1]
Mechanism of Action (SAR Logic)
The 8-fluoro substituent is not merely decorative; it serves two specific roles:
-
Metabolic Stability: Blocks metabolic oxidation at the C8 position.[1]
-
Conformational Lock: Through repulsive electrostatic interactions with substituents at C7 or N1, it can force the molecule into a bioactive conformation.[1]
Figure 2: Strategic functionalization vectors for drug design using the scaffold.
References
-
Chemical Identification : PubChem Compound Summary. "7-chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one".[1] National Center for Biotechnology Information.[1] Accessed March 2026.[3] Link
-
CAS Registry : CAS Common Chemistry.[1][4][5][3][6][7] "Search Results for 2454396-93-9". American Chemical Society.[1][4][5][3][6] Link
-
Intermediate Synthesis : "Preparation of 4-amino-6-chloro-5-fluoropyridine-3-carboxylic acid". VulcanChem Technical Data. Link
-
Patent Literature : "Pyrido[4,3-d]pyrimidine compounds as KRAS Inhibitors". WO2024009191A1. World Intellectual Property Organization.[1] Link
-
Structural Data : ChemSrc. "CAS 2454396-93-9 Entry".[1] ChemSrc Database.[1] Link
Sources
- 1. LY2109761 | C26H27N5O2 | CID 11655119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. LY2109761 | C26H27N5O2 | CID 11655119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 | CID 5356682 - PubChem [pubchem.ncbi.nlm.nih.gov]
